Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-
Description
Isoxazole derivatives are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The compound 3-phenyl-5-[(phenylseleno)methyl]isoxazole features a phenyl group at position 3 and a phenylseleno-methyl substituent at position 3. The phenylseleno group introduces selenium, a chalcogen with unique redox properties, which may enhance biological activity or alter physicochemical properties compared to sulfur or oxygen analogs.
Properties
CAS No. |
833462-35-4 |
|---|---|
Molecular Formula |
C16H13NOSe |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-phenyl-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChI Key |
PPECPBMIDJEOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazoles, including 3-Phenyl-5-((phenylselanyl)methyl)isoxazole, often employs scalable and efficient synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using recyclable Cu/Al2O3 nanocomposite catalysts has been developed . This method allows for the production of 3,5-disubstituted isoxazoles in moderate to excellent yields.
Chemical Reactions Analysis
Nucleophilic Substitution at the Selenium Center
The phenylseleno (-SePh) group demonstrates moderate nucleophilic substitution reactivity. For example:
-
Reaction with Halides : In analogous selenoisoxazole systems, bromination using N-bromosuccinimide (NBS) and benzoyl peroxide generates electrophilic intermediates that can undergo substitution .
-
Coupling Attempts : Efforts to couple similar brominated isoxazoles with amines (e.g., N,N-diethyl-p-phenylenediamine) under HBTU-mediated conditions led to unintended imine formation, suggesting competing oxidation pathways .
Key Reaction Pathway :
Conditions: Typically requires Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (DMF, CH₂Cl₂) .
Radical-Mediated Transformations
The phenylseleno group participates in radical-initiated processes:
-
Over-Reduction to Selenides : Under In-TMSCl or ZnCl₂ catalysis, aryl selenoacetals undergo radical-mediated reduction to selenides. For example, 3-bromobenzaldehyde selenoacetal converts to its selenide in 95% yield under radical conditions .
-
Radical Quenching : Adding 4-hydroxy TEMPO suppresses over-reduction, implicating a radical chain mechanism .
Proposed Mechanism :
Oxidation and Reduction Reactions
Oxidation :
-
The -SePh group oxidizes to selenoxide (Se=O) or selenone (SeO₂) derivatives under mild oxidizing agents (e.g., H₂O₂, t-BuOOH) .
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-ketoamine, while preserving the selenide moiety .
Cycloaddition and Ring Functionalization
The isoxazole core participates in regioselective cycloadditions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused heterocycles. For example:
Conditions: Microwave irradiation or thermal activation .
Comparative Reactivity with Analogues
Stability and Handling
Scientific Research Applications
Synthesis and Chemical Properties
Isoxazole derivatives are known for their diverse biological activities. The compound in focus, Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-, can be synthesized through electrophilic chalcogenation of β,γ-unsaturated oximes. This method allows for the incorporation of selenium into the isoxazole framework, resulting in compounds that exhibit improved pharmacological properties compared to their non-selenium counterparts .
The synthesis involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species, yielding various selenium-containing isoxazolines. For instance, the compound 3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline has demonstrated significant anti-inflammatory effects in preclinical studies .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-. In experimental models, it exhibited superior anti-edematogenic effects compared to Celecoxib, a well-known COX-2 inhibitor. Specifically, at a dosage of 50 mg/kg, it reduced ear edema induced by croton oil by 51%, while Celecoxib at 100 mg/kg achieved a reduction of only 36% .
Antioxidant Activity
The presence of selenium in the compound may also contribute to its antioxidant properties. Selenium is recognized for its role in enhancing cellular antioxidant defenses. Thus, compounds like Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- could potentially be explored for their ability to mitigate oxidative stress-related conditions .
Potential Applications
-
Pharmaceutical Development
The unique properties of Isoxazole derivatives make them candidates for developing new anti-inflammatory drugs. Their ability to selectively inhibit COX enzymes could lead to safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) that often have adverse side effects. -
Cosmetic Formulations
Given their antioxidant properties, isoxazole derivatives may find applications in cosmetic formulations aimed at reducing oxidative damage to skin cells. The incorporation of such compounds could enhance the efficacy of skincare products designed to combat aging and promote skin health . -
Agricultural Chemicals
The synthesis and application of isoxazole derivatives can extend to agrochemicals. Their biological activity may be harnessed for developing pesticides or herbicides that are more effective and environmentally friendly compared to traditional chemicals.
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory effects of various isoxazoline derivatives, Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- was found to significantly outperform traditional anti-inflammatory drugs in reducing inflammation markers in animal models . This study underscores its potential as a lead compound for drug development.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of selenium-containing isoxazoles revealed that these compounds could effectively scavenge free radicals in vitro. This property positions them as promising candidates for further research into their role in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Isoxazole Derivatives
3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole Derivatives
- Structure: Replaces the phenylseleno group with a triazole-oxadiazole moiety.
- Activity: These derivatives inhibit Mycobacterium tuberculosis (Mtb) aminoacyl-tRNA synthetases (LeuRS and MetRS), with IC50 values ranging from 1.2 to >50 µM. Substituents like Cl at the R7 position enhance antimycobacterial activity, while ethoxy or hydrogen reduce it .
3-Phenyl-5-(phenylsulfonyl)methylisoxazole
- Structure : Replaces selenium with a sulfonyl group.
- Properties: Sulfonyl groups increase polarity and metabolic stability.
3-Phenyl-5-(benzylthio)isoxazole
- Structure: Substitutes seleno with a benzylthio group.
- Applications : Thioethers are common in antimicrobial agents, though specific activity data is unavailable .
3-Phenyl-5-furan/isoxazole Derivatives
- Structure : Features a furan ring at position 4.
- Activity : Demonstrates anti-inflammatory and anti-ulcer effects, with substituents like methoxy or nitro groups improving potency .
Substituent Effects on Pharmacological Profiles
- Key Trends: Electron-Withdrawing Groups (e.g., Cl, sulfonyl): Enhance target binding but may reduce solubility. Selenium vs. Sulfur: The phenylseleno group’s larger atomic radius and lower electronegativity could improve membrane permeability or redox activity compared to sulfur analogs.
Mechanistic Insights
- Antimycobacterial Activity: Triazole-oxadiazole derivatives inhibit tRNA synthetases by mimicking aminoacyl-adenylate intermediates, a mechanism likely inaccessible to phenylseleno compounds due to structural differences .
- Anti-inflammatory Action: Furan-isoxazoles may inhibit COX-2 or cytokines, a pathway the phenylseleno variant could exploit via selenium’s antioxidant properties .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the specific compound Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by an isoxazole ring substituted with a phenyl group and a phenylseleno methyl group. This unique structure contributes to its biological activity, particularly in targeting cancer cells and inhibiting specific enzymes.
Anticancer Activity
Numerous studies have investigated the anticancer properties of isoxazole derivatives. For instance, compounds containing isoxazole rings have shown promising results against various cancer cell lines:
- Cell Line Sensitivity : A study reported that certain isoxazole derivatives exhibited IC50 values as low as 3.6 µM against A375 melanoma cells and 0.76 µM at 48 hours, indicating potent cytotoxicity compared to natural compounds like hydnocarpin .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. For example, one derivative demonstrated significant apoptosis induction in MCF-7 breast cancer cells through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-phenyl-5-[(phenylseleno)methyl]- | A375 | 3.6 (24h), 0.76 (48h) | Apoptosis induction |
| Compound 19 | OCVAR-3 | 5.0 | Apoptosis induction |
| Compound 14 | MCF-7 | 22.47 | Cell cycle arrest |
Inhibition of Enzymes
Isoxazole derivatives also exhibit enzyme inhibition properties:
- COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, with one compound showing an IC50 of 0.95 µM for COX-2. This suggests potential anti-inflammatory applications .
Antimicrobial Activity
Research has indicated that certain isoxazole derivatives possess antimicrobial properties:
- Antimicrobial Efficacy : Compounds derived from isoxazoles have been tested against various pathogens, demonstrating effective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives can be significantly influenced by their structural modifications:
- Substituent Effects : Variations in substituents on the isoxazole ring can enhance or diminish activity. For instance, methyl or methoxy substitutions have been shown to improve anticancer efficacy against specific cell lines .
Case Studies
A detailed examination of several case studies highlights the therapeutic potential of isoxazole derivatives:
-
Study on A375 and A549 Cells :
- Researchers synthesized a series of isoxazole derivatives and evaluated their effects on human metastatic melanoma (A375) and lung adenocarcinoma (A549) cells.
- The most effective compound exhibited an IC50 value of 3.6 µM against A375 cells, significantly outperforming traditional chemotherapeutics .
- Evaluation Against Ovarian Cancer :
Q & A
Q. What are common synthetic routes for 3-phenyl-5-[(phenylseleno)methyl]isoxazole derivatives, and what challenges exist in achieving regioselectivity?
- Methodological Answer : Synthesis typically involves cycloaddition or condensation reactions. For example:
- Nitrile oxide cycloaddition : React phenylselenomethyl-substituted alkynes with nitrile oxides under hypervalent iodine (e.g., PIFA) catalysis to form the isoxazole core .
- Functionalization : Post-synthetic modification of preformed isoxazole rings (e.g., introducing phenylselenomethyl groups via alkylation or coupling reactions) .
- Challenges : Regioselectivity in cycloaddition can be influenced by substituent electronic effects. Catalyst choice (e.g., Rh for C-H activation) and reaction conditions (solvent, temperature) are critical to control positional selectivity .
Q. How can researchers characterize the structure of synthesized isoxazole derivatives using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry by analyzing coupling patterns (e.g., singlet for H-4 in 3,5-disubstituted isoxazoles) and chemical shifts (e.g., phenylselenomethyl protons at δ 2.5–3.5 ppm) .
- FTIR : Identify C=N (1600–1650 cm⁻¹) and C-O (950–1050 cm⁻¹) stretches of the isoxazole ring .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of SePh groups) .
Q. What safety protocols are recommended for handling phenylselenomethyl-containing isoxazoles during synthesis?
- Methodological Answer :
- PPE : Wear impervious gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile selenium byproducts.
- Waste Disposal : Collect selenium-containing waste separately for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking be applied to predict the biological activity of 3-phenyl-5-[(phenylseleno)methyl]isoxazole derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) that correlate with reactivity or binding .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on key residues (e.g., Arg120, Tyr355) and binding affinity scores (ΔG) .
- Validation : Compare computational predictions with in vitro assays (e.g., COX-2 inhibition IC50 values) to refine models .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in isoxazole derivatives targeting HDAC inhibition?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing phenylselenomethyl with sulfonyl or alkyl groups) to assess steric/electronic effects on HDAC binding .
- Enzyme Assays : Measure HDAC inhibition using fluorometric substrates (e.g., Boc-Lys(Ac)-AMC) and correlate IC50 values with substituent properties (e.g., logP, polar surface area) .
- Crystallography : Resolve co-crystal structures of isoxazole-HDAC complexes to identify critical hydrogen bonds or hydrophobic interactions .
Q. What experimental approaches are used to assess the inhibitory effects of selenium-containing isoxazoles on glutathione-dependent enzymes?
- Methodological Answer :
- Enzyme Kinetics : Use purified glutathione reductase (GR) or glutathione-S-transferase (GST) to measure activity changes via NADPH oxidation (GR) or CDNB conjugation (GST) .
- IC50 Determination : Pre-incubate enzymes with varying isoxazole concentrations (0–100 µM) and fit dose-response curves to calculate inhibition potency .
- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes. Selenium’s electrophilic properties may enhance covalent binding to enzyme thiols .
Contradictions & Limitations in Evidence
- Synthetic Yields : reports 58–97% yields for analogous isoxazoles, but selenium’s reactivity may reduce yields due to side reactions (e.g., oxidation) .
- Biological Activity : While phenylselenomethyl groups are hypothesized to enhance antioxidant properties (via GPx-like activity), some studies note pro-oxidant effects at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
